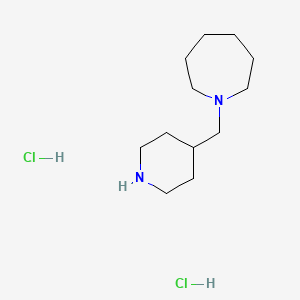

1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Description

BenchChem offers high-quality 1-(Piperidin-4-ylmethyl)azepane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Piperidin-4-ylmethyl)azepane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)azepane;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2.2ClH/c1-2-4-10-14(9-3-1)11-12-5-7-13-8-6-12;;/h12-13H,1-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPRTWFHYCDEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Piperidin-4-ylmethyl)azepane dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Introduction

1-(Piperidin-4-ylmethyl)azepane is a saturated heterocyclic compound containing both a piperidine and an azepane ring system linked by a methylene bridge. Such structures are of interest to researchers in medicinal chemistry and drug development due to their potential to interact with various biological targets. The seven-membered azepane ring, in particular, offers a greater degree of conformational flexibility compared to the more common five- and six-membered rings, opening up a significant area of three-dimensional chemical space.[1][2][3] This guide presents two plausible and robust synthetic pathways for the preparation of 1-(Piperidin-4-ylmethyl)azepane, culminating in its isolation as a stable dihydrochloride salt. The methodologies described are grounded in established principles of organic synthesis and are designed for reproducibility in a research setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection strategies, both focusing on the formation of the C-N bond between the azepane nitrogen and the piperidin-4-ylmethyl moiety.

-

Strategy A: Reductive Amination. Disconnecting the C-N bond via a reductive amination pathway leads to azepane and a piperidine-4-carboxaldehyde derivative. This approach is a cornerstone of amine synthesis due to its efficiency and the mild conditions often employed.[4][5]

-

Strategy B: Nucleophilic Substitution. Alternatively, the C-N bond can be formed through a classical nucleophilic substitution (SN2) reaction. This involves azepane acting as a nucleophile and a piperidin-4-ylmethyl halide as the electrophile.

This guide will elaborate on both synthetic routes, providing detailed experimental protocols and discussing the rationale behind the selection of reagents and conditions.

Pathway A: Synthesis via Reductive Amination

Reductive amination is a highly effective one-pot method for the synthesis of amines from a carbonyl compound and another amine.[4] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. A key advantage of this method is that it minimizes the over-alkylation often observed in direct alkylation of amines.

For the synthesis of 1-(Piperidin-4-ylmethyl)azepane, this pathway involves the reaction of azepane with a suitable piperidine-4-carboxaldehyde. To prevent unwanted side reactions, the piperidine nitrogen of the aldehyde component is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group.

Figure 1: Reductive Amination Synthesis Pathway.

Experimental Protocol for Pathway A

Step 1: Synthesis of tert-butyl 4-((azepan-1-yl)methyl)piperidine-1-carboxylate

-

To a stirred solution of tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add azepane (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is particularly effective for reductive aminations as it is mild and selective for the iminium ion over the starting aldehyde.[5]

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure Boc-protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified tert-butyl 4-((azepan-1-yl)methyl)piperidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent such as methanol or diethyl ether.

-

To this solution, add an excess of a solution of hydrochloric acid in methanol or diethyl ether (e.g., 4 M HCl in dioxane).

-

Stir the mixture at room temperature. The formation of a precipitate (the dihydrochloride salt) is typically observed.

-

After stirring for 2-4 hours, collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(Piperidin-4-ylmethyl)azepane dihydrochloride as a white or off-white solid.

| Reagent | Molar Eq. | Purpose |

| tert-butyl 4-formylpiperidine-1-carboxylate | 1.0 | Electrophilic carbonyl source |

| Azepane | 1.1 | Nucleophilic amine |

| Sodium triacetoxyborohydride | 1.5 | Selective reducing agent for the iminium ion |

| Hydrochloric acid | Excess | Deprotection of Boc group and salt formation |

Pathway B: Synthesis via Nucleophilic Substitution

This pathway involves the direct N-alkylation of azepane with a piperidine derivative containing a leaving group on the 4-methyl position, such as 4-(chloromethyl)piperidine or 4-(bromomethyl)piperidine.[6][7] To ensure the piperidine nitrogen does not compete in the alkylation reaction, it must be protonated, hence the use of the hydrochloride or hydrobromide salt of the alkylating agent. A base is required in the reaction to deprotonate the azepane, allowing it to act as an effective nucleophile.

Figure 2: Nucleophilic Substitution Synthesis Pathway.

Experimental Protocol for Pathway B

Step 1: Synthesis of 1-(Piperidin-4-ylmethyl)azepane

-

In a round-bottom flask, suspend 4-(chloromethyl)piperidine hydrochloride[6][8] or 4-(bromomethyl)piperidine hydrobromide[7] (1.0 eq) and a suitable base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.5-3.0 eq) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

-

Add azepane (1.2 eq) to the suspension.

-

Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in DCM and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free base of the product.

-

Purification can be achieved via flash column chromatography if necessary.

Step 2: Salt Formation

-

Dissolve the purified 1-(Piperidin-4-ylmethyl)azepane in a suitable solvent like methanol or diethyl ether.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until the solution becomes acidic.

-

The dihydrochloride salt should precipitate out of the solution.

-

Stir for an additional hour, then collect the solid by filtration.

-

Wash the product with cold diethyl ether and dry under vacuum to obtain 1-(Piperidin-4-ylmethyl)azepane dihydrochloride.

| Reagent | Molar Eq. | Purpose |

| 4-(halomethyl)piperidine hydrohalide | 1.0 | Electrophilic alkylating agent |

| Azepane | 1.2 | Nucleophile |

| Potassium Carbonate or Triethylamine | 2.5-3.0 | Base to deprotonate azepane |

| Hydrochloric acid | Excess | Salt formation |

Conclusion

Both the reductive amination and nucleophilic substitution pathways offer viable and effective routes for the synthesis of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. The choice between the two methods may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment available in the laboratory. The reductive amination pathway is often favored for its mild conditions and high selectivity, while the nucleophilic substitution route provides a more classical and direct approach. In either case, careful control of reaction conditions and appropriate purification techniques are essential for obtaining the target compound in high purity.

References

- Sanchez, R., Leonori, D., Ruffoni, A., Mykura, R., Duong, V., Varela, A., Matador, E., Angelini, L., Llaveria, J., & Carbajo, R. J. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Research Explorer - The University of Manchester.

- Aeyad, T. (n.d.). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.

- Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779.

- CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride. Google Patents.

- Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate.

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.

- Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate.

- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1.

- 4-Chloromethyl-piperidine hydrochloride. Sigma-Aldrich.

- 4-Bromopiperidine hydrobromide. Sigma-Aldrich.

- Reductive amination. Wikipedia.

- Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. 4-Chloromethyl-piperidine hydrochloride | 1822-61-3 [sigmaaldrich.com]

- 7. 4-溴哌啶 氢溴酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

Chemical properties of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

An In-Depth Technical Guide to the Chemical Properties of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. As a molecule incorporating both the piperidine and azepane heterocyclic systems, it represents a scaffold of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from foundational chemical principles, data on analogous structures, and predictive modeling. We will explore the molecule's structure, physicochemical properties, potential synthetic pathways, and analytical characterization methods. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's chemical behavior.

Molecular Structure and Stereochemistry

1-(Piperidin-4-ylmethyl)azepane features a piperidine ring connected via a methylene linker at its 4-position to the nitrogen atom of an azepane ring. The dihydrochloride salt form indicates that both basic nitrogen atoms are protonated, forming ammonium centers.

-

Piperidine Moiety: The piperidine ring is a saturated six-membered heterocycle. It predominantly adopts a chair conformation to minimize steric and torsional strain. The methylene-azepane substituent at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position being sterically favored.

-

Azepane Moiety: The azepane ring is a seven-membered saturated heterocycle.[1] Unlike the rigid chair of piperidine, the azepane ring is highly flexible and can exist in several low-energy conformations, such as the twist-chair and twist-boat.[2] The specific conformation is influenced by substitution and the solid-state packing forces.

-

Dihydrochloride Salt: The presence of two positive charges on the nitrogen atoms significantly influences the molecule's overall polarity and intermolecular interactions. The chloride counter-ions are associated with these ammonium centers.

Caption: Figure 1. 2D Structure of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The data presented below are calculated or predicted based on the structure of the free base and the known effects of dihydrochloride salt formation.

| Property | Predicted/Calculated Value | Source & Rationale |

| Molecular Formula | C₁₂H₂₆Cl₂N₂ | Calculated from the free base (C₁₂H₂₄N₂) + 2HCl. |

| Molecular Weight | 269.26 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid (Predicted) | Amine hydrochloride salts are typically crystalline solids.[3] |

| pKa₁ (Azepane N) | ~11.0 - 11.5 | Inferred from azepane and other cyclic secondary/tertiary amines.[1][4] |

| pKa₂ (Piperidine N) | ~10.5 - 11.2 | Inferred from piperidine's conjugate acid pKa.[5][6] |

| Aqueous Solubility | High (Predicted) | As a dihydrochloride salt of a small molecule, high aqueous solubility is expected due to the ionic nature. |

| Organic Solvent Solubility | High in polar protic solvents (e.g., methanol, ethanol); Low in nonpolar solvents (e.g., hexane, toluene). | General solubility trends for amine salts. |

| Predicted XlogP (Free Base) | 1.8 | Predicted octanol-water partition coefficient for the non-protonated free base, indicating moderate lipophilicity.[7] |

| Stability | The solid salt form is expected to be stable under standard storage conditions (cool, dry). The free base is susceptible to oxidation and reaction with atmospheric CO₂.[1] |

Synthesis and Salt Formation

While a specific synthesis for 1-(Piperidin-4-ylmethyl)azepane is not readily found in the literature, a logical and common synthetic strategy would involve reductive amination. This is a robust and widely used method for forming C-N bonds.[8]

Proposed Synthesis Workflow

The synthesis can be envisioned as a two-step process: reductive amination to form the free base, followed by salt formation.

Step 1: Reductive Amination This step involves the reaction of azepane with a protected form of 4-piperidinecarboxaldehyde. The use of a protecting group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group, is crucial to prevent self-condensation and other side reactions.

-

Imine Formation: N-Boc-4-piperidinecarboxaldehyde is reacted with azepane to form an intermediate iminium ion.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added in situ to reduce the iminium ion to the desired tertiary amine. STAB is a mild and selective reagent well-suited for this transformation.

-

Deprotection: The Boc group is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the free base, 1-(Piperidin-4-ylmethyl)azepane.

Step 2: Dihydrochloride Salt Formation The purified free base is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol. A solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl in ethanol) is then added dropwise. The dihydrochloride salt, being insoluble in many organic solvents, will precipitate out and can be collected by filtration.[9]

Caption: Figure 2. Proposed Synthesis Workflow

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the structure and purity of the synthesized compound. The following are predicted spectroscopic and chromatographic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the overlapping signals from the two rings.

-

N-H Protons: Broad signals corresponding to the N⁺-H protons would be observed, likely in the downfield region (> 8 ppm), and their chemical shift could be concentration and solvent-dependent.

-

Protons α to Nitrogen: The protons on the carbons adjacent to the protonated nitrogens (piperidine C2, C6; azepane C2, C7; and the linker CH₂) will be the most deshielded, appearing in the approximate range of δ 2.8-3.5 ppm.[10][11]

-

Ring Protons: The remaining CH₂ groups of both rings would likely appear as a complex series of multiplets in the δ 1.5-2.2 ppm range.[10][11]

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt would be dominated by features characteristic of ammonium salts.

-

N⁺-H Stretching: A very broad and strong absorption band is expected in the 2400-3000 cm⁻¹ region. This is a hallmark of secondary and tertiary amine salts and is due to the stretching vibrations of the N⁺-H bonds.[12]

-

C-H Stretching: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹, often superimposed on the broad N⁺-H band.[12]

-

N⁺-H Bending: Ammonium bending vibrations typically appear in the 1550-1610 cm⁻¹ region.

-

C-H Bending: Methylene scissoring and bending vibrations will be observed around 1450 cm⁻¹.

Mass Spectrometry (MS)

When analyzed by techniques like Electrospray Ionization (ESI), the mass spectrum would show the molecular ion of the free base.

-

Molecular Ion: A prominent peak at m/z 197.20, corresponding to the [M+H]⁺ of the free base (C₁₂H₂₄N₂).[7]

-

Fragmentation Pattern: Fragmentation would likely occur via cleavage of the C-N bonds, leading to characteristic fragments of the piperidine and azepane rings. Common fragmentation pathways for N-alkyl piperidines involve alpha-cleavage, resulting in the loss of substituents from the ring.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Due to the high polarity of the dihydrochloride salt, reverse-phase HPLC would require an ion-pairing agent (like TFA) to achieve good retention and peak shape. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) would be a suitable technique.[13][14]

-

Gas Chromatography (GC): Direct analysis of the dihydrochloride salt by GC is not feasible due to its non-volatile nature. The sample would need to be converted back to the volatile free base by neutralization before injection. A polar capillary column designed for amine analysis would be necessary to prevent peak tailing.[15][16]

Reactivity and Chemical Behavior

-

Basicity: The free base form of the molecule contains two basic nitrogen atoms. The azepane nitrogen is tertiary, and the piperidine nitrogen is secondary. Both can be readily protonated by acids to form the corresponding ammonium salts.

-

Nucleophilicity: The nitrogen atoms of the free base are nucleophilic. The secondary nitrogen of the piperidine ring can undergo further alkylation, acylation, or other reactions typical of secondary amines. The tertiary nitrogen of the azepane is also nucleophilic but is more sterically hindered.

-

Stability of the Salt: The dihydrochloride salt is significantly more stable, less volatile, and easier to handle than the oily or low-melting free base. It is the preferred form for storage and pharmaceutical formulation. The formation of different polymorphic forms of the dihydrochloride salt is possible, which could impact properties like solubility and dissolution rate.[17][18]

Conclusion

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a diamine salt with a chemical structure suggestive of applications in pharmaceutical research. Its properties are defined by the combination of the conformationally distinct piperidine and azepane rings, linked by a flexible methylene bridge. As a dihydrochloride salt, it is predicted to be a stable, water-soluble crystalline solid. Its synthesis can be achieved through standard organic chemistry methods like reductive amination, and its structure can be confirmed using a suite of modern analytical techniques. This guide provides a foundational understanding of its chemical properties, which should serve as a valuable starting point for any researcher or developer working with this compound, while underscoring the necessity of experimental validation for these predicted characteristics.

References

-

SciTechnol. Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. Available at: [Link]

-

Wikipedia. Azepane. Available at: [Link]

-

American Chemical Society. Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-. Available at: [Link]

-

PMC. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Available at: [Link]

-

PubChemLite. 1-(piperidin-4-ylmethyl)azepane (C12H24N2). Available at: [Link]

-

PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. Available at: [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

-

PMC. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Available at: [Link]

-

ACS Publications. Enantioselective Synthesis of Pyrrolidine-, Piperidine-, and Azepane-Type N-Heterocycles with α-Alkenyl Substitution: The CpRu-Catalyzed Dehydrative Intramolecular N-Allylation Approach | Organic Letters. Available at: [Link]

-

Nature. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available at: [Link]

-

White Rose eTheses Online. Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry Tahani Aeyad. Available at: [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

NIH PubChem. Azepane | C6H13N | CID 8119. Available at: [Link]

-

arXiv. Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Available at: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Piperidones and Piperidines. Available at: [Link]

-

Slideshare. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX. Available at: [Link]

-

ResearchGate. Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Available at: [Link]

-

Agilent. Analysis of diamines in water. Available at: [Link]

-

Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. Available at: [Link]

-

PubMed. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Available at: [Link]

-

PubMed. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Available at: [Link]

-

SpectraBase. Piperidine. Available at: [Link]

- Google Books. Liquid Chromatographic Analysis of Diamine and Polyamines in Biological Samples.

-

ACS Publications. Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry | Journal of Chemical Education. Available at: [Link]

-

Indian Journal of Pharmaceutical Sciences. Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. Available at: [Link]

-

ACS Publications. Analytical Chemistry 1956 Vol.28 no.4. Available at: [Link]

-

Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Available at: [Link]

-

PMC. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Available at: [Link]

-

ResearchGate. a) Different modalities of piperidine-containing drugs and drug.... Available at: [Link]

-

Ataman Kimya. PIPERIDINE. Available at: [Link]

-

ResearchGate. Functionalization of azetidine, pyrrolidine, piperidine, and azepane.... Available at: [Link]

-

PubChemLite. 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O). Available at: [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]

-

Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Available at: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

PubChem. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205. Available at: [Link]

- Google Patents. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.

-

Stenutz. azepane. Available at: [Link]

-

PubChem. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324. Available at: [Link]

-

PubChem. Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Patent US-2004186112-A1. Available at: [Link]

- Google Patents. CN113045500A - Preparation method of histamine dihydrochloride.

- Google Patents. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.

Sources

- 1. Azepane - Wikipedia [en.wikipedia.org]

- 2. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. PubChemLite - 1-(piperidin-4-ylmethyl)azepane (C12H24N2) [pubchemlite.lcsb.uni.lu]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN113045500A - Preparation method of histamine dihydrochloride - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. agilent.com [agilent.com]

- 16. bre.com [bre.com]

- 17. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]

- 18. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]

The Ascendancy of Saturated Heterocycles: A Technical Guide to the Biological Activity of Novel Piperidine and Azepane Derivatives

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the piperidine and azepane scaffolds have emerged as privileged structures, foundational to a remarkable breadth of therapeutic agents. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of novel derivatives of these essential nitrogen-containing heterocycles. As a senior application scientist, this document synthesizes technical accuracy with field-proven insights, elucidating the causal relationships behind experimental choices and providing a self-validating framework for the protocols described.

Introduction: The Structural and Pharmacokinetic Advantages of Piperidine and Azepane Scaffolds

The six-membered piperidine and seven-membered azepane rings are ubiquitous in medicinal chemistry, and for good reason.[1][2][3] Their saturated, non-planar structures offer a distinct advantage over their aromatic counterparts by providing a three-dimensional array of exit vectors for substituent placement. This spatial arrangement is critical for optimizing interactions with the intricate topographies of biological targets.[1][4]

The nitrogen atom inherent to these scaffolds is a key modulator of physicochemical properties. It can act as a hydrogen bond acceptor and, when protonated at physiological pH, as a hydrogen bond donor, allowing for the fine-tuning of solubility and lipophilicity (LogP).[1] This control over fundamental drug-like properties is a primary driver for the continued exploration of these motifs in drug discovery programs.[5][6][7]

Azepane derivatives, with their greater conformational flexibility compared to piperidines, offer access to a broader region of chemical space.[4][8] This increased flexibility can be advantageous for binding to targets with less defined or more dynamic binding pockets. However, this same flexibility can also introduce an entropic penalty upon binding. Consequently, the strategic introduction of substituents to bias the ring conformation is a key aspect of azepane-based drug design.[4]

Strategic Synthesis of Piperidine and Azepane Derivatives: Building the Foundation for Biological Activity

The biological activity of a piperidine or azepane derivative is intrinsically linked to its chemical structure. Therefore, the synthetic routes employed to construct these scaffolds and introduce functional diversity are of paramount importance.

Synthesis of Piperidine Derivatives

A variety of synthetic strategies have been developed to access the piperidine core. These can be broadly categorized into intramolecular and intermolecular reactions.

-

Intramolecular Cyclization: This is a common and powerful approach that involves the formation of the piperidine ring from a linear precursor.[2] Methods include:

-

Reductive Amination: The cyclization of amino-aldehydes or amino-ketones.

-

Radical-Mediated Cyclization: Utilizing radical intermediates to forge the C-N bond.[2]

-

Ring-Closing Metathesis: A versatile method for forming the heterocyclic ring from a diene precursor.

-

-

Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines is a direct and often efficient route to the corresponding piperidines.[2] Recent advances have seen the development of highly selective catalysts for this transformation.[2]

-

Multi-component Reactions: These reactions, where three or more reactants combine in a single operation, offer a rapid and efficient means to generate complex and diverse piperidine libraries.[2]

Synthesis of Azepane Derivatives

The construction of the seven-membered azepane ring presents unique synthetic challenges. Key strategies include:

-

Ring-Expansion Reactions: This approach involves the expansion of a smaller, more readily accessible ring, such as a pyrrolidine or piperidine.[3]

-

Ring-Closing Reactions: Similar to piperidine synthesis, intramolecular cyclization of linear precursors is a viable strategy.[3]

-

Dearomative Ring Expansion of Nitroarenes: A novel photochemical method that transforms a six-membered nitroarene into a seven-membered azepane ring system in two steps.[8]

A Spectrum of Biological Activities: From Oncology to Neuropharmacology

The versatility of the piperidine and azepane scaffolds is reflected in the wide range of biological activities exhibited by their derivatives.

Anticancer Activity

Piperidine and azepane derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.[9][10][11]

-

Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival. For instance, novel azepane derivatives have been developed as inhibitors of Protein Kinase B (PKB/Akt), a key node in cancer signaling pathways.[12]

-

Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells.

-

DNA Intercalation: Some compounds can insert themselves into the DNA double helix, disrupting replication and transcription.[13]

Anti-Alzheimer's Disease Activity

The development of therapeutics for Alzheimer's disease is a major focus of neuropharmacology. Piperidine and azepane derivatives have emerged as promising candidates.[9][11]

-

Cholinesterase Inhibition: A key strategy in managing Alzheimer's symptoms is to inhibit the enzymes that break down the neurotransmitter acetylcholine. Novel piperidine derivatives have been synthesized as potent acetylcholinesterase (AChE) inhibitors.[14][15]

-

Beta-Secretase (BACE1) Inhibition: BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. Azepane derivatives have been designed as BACE1 inhibitors.[11]

-

Dual-Target Inhibition: Some piperidine derivatives have been designed to inhibit both AChE and the aggregation of amyloid-β peptides, offering a multi-pronged therapeutic approach.[14]

Antimicrobial and Antiviral Activity

The piperidine and azepane scaffolds are also found in compounds with potent antimicrobial and antiviral properties.[10][16][17]

-

Antimicrobial: Derivatives have shown activity against a range of bacteria and fungi.[16]

-

Antiviral: The piperidine ring is a component of several antiviral drugs, and research is ongoing to develop new derivatives with broad-spectrum antiviral activity.[10][13]

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases. Azepine derivatives have been investigated as anti-inflammatory agents.

-

COX-2 Inhibition: New hexahydropyrimido[1,2-a]azepine derivatives have been synthesized and shown to be selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[18]

Quantitative Biological Data

The following tables summarize the in vitro biological activity of representative piperidine and azepane derivatives.

Table 1: Anticancer Activity of Piperidine and Azepane Derivatives

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Piperidine | 112a | MCF-7 (Breast) | 3.32 | [9] |

| Piperidine | 112a | T47D (Breast) | 0.91 | [9] |

| Piperidine | 112a | HeLa (Cervical) | 1.71 | [9] |

| Azepane | Oxazepien derivative 5b | CaCo-2 (Colon) | 24.53 | [11] |

Table 2: Anti-Alzheimer's Disease Activity of Piperidine Derivatives

| Compound Class | Derivative | Target | IC50 (nM) | Reference |

| Piperidine | 86a | AChE | 2.13 | [9] |

| Piperidine | 21 | AChE | 0.56 | [15] |

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of piperidine and azepane derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell viability.

Procedure:

-

Cell Seeding: Plate human cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]

Acetylcholinesterase (AChE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of AChE.

Procedure:

-

Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in phosphate buffer.

-

Assay Setup: In a 96-well plate, add the AChE solution and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the reaction by adding ATCI and DTNB to each well.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals to monitor the production of the yellow-colored 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Visualizing Mechanisms of Action: Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms by which these derivatives exert their biological effects is crucial for rational drug design.

Caption: Inhibition of the PI3K/Akt signaling pathway by a novel azepane-based PKB inhibitor.

Conclusion: The Future of Piperidine and Azepane Derivatives in Drug Discovery

The piperidine and azepane scaffolds continue to be fertile ground for the discovery of novel therapeutics. Their inherent drug-like properties and synthetic tractability ensure their continued prominence in medicinal chemistry. Future research will undoubtedly focus on the development of more stereoselective synthetic methods, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting and impactful field of drug discovery.

References

- The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - Benchchem. (n.d.).

- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2785.

- Recent Advances on the Synthesis of Azepane-Based Compounds. (2024).

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Bioorganic Chemistry, 84, 315-330.

- The Role of Piperidine Derivatives in Pharmaceutical Synthesis. (n.d.).

- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed.

- Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives.

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Journal of Chemistry A.

- Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).

- Synthesis, Characterization and biological study of Piperidine Derivatives. (n.d.). Academia.edu.

- The Azepane Scaffold: A Journey from Discovery to Therapeutic Prominence. (n.d.). Benchchem.

- Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery. (n.d.). Benchchem.

- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Royal Society of Chemistry.

- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021).

- Vardanyan, R. (2017). Piperidine-Based Drug Discovery. University of Arizona.

- Frolov, N., & Vereshchagin, A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2010). Bioorganic & Medicinal Chemistry, 18(15), 5583-5593.

- Carrel, A., et al. (2022). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 65(13), 9036-9046.

- Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. (2022). Molecules, 27(19), 6689.

- Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). European Journal of Medicinal Chemistry, 277, 116744.

- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. (2020). Life Chemicals.

- The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026).

- Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. (2015). Bioorganic & Medicinal Chemistry Letters, 25(16), 3224-3227.

- Vardanyan, R. (2017). Piperidine-Based Drug Discovery (1st ed.). Elsevier.

- Structure-based optimization of novel azepane derivatives as PKB inhibitors. (2004). Journal of Medicinal Chemistry, 47(24), 5912-5921.

- Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1996). Journal of Medicinal Chemistry, 39(26), 5053-5061.

- Application Notes and Protocols: Azepane Derivatives in Agrochemical Research. (n.d.). Benchchem.

- Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2022). Journal of Biomolecular Structure and Dynamics.

- Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. (2012).

- Design, Synthesis, and Bioactivity Study of Novel Tryptophan Derivatives Containing Azepine and Acylhydrazone Moieties. (2022). PubMed.

- Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2023). The University of Manchester.

- The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. (n.d.). Benchchem.

- Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2021).

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2023). RSC Medicinal Chemistry.

- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega.

- Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents. (2021). European Journal of Medicinal Chemistry, 212, 113142.

- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. experts.arizona.edu [experts.arizona.edu]

- 7. Piperidine-Based Drug Discovery - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 8. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]

- 18. Synthesis of new hexahydropyrimido[1,2- a]azepine derivatives bearing functionalized aryl and heterocyclic moieties as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating homologs of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Technical Guide: Investigating Homologs of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride

Executive Summary

This technical guide provides a rigorous framework for the medicinal chemistry investigation of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride and its structural homologs. This diamine scaffold—bridging a six-membered piperidine and a seven-membered azepane via a methylene linker—represents a "privileged structure" in Central Nervous System (CNS) drug discovery. It is particularly relevant in the design of ligands for Sigma-1 receptors (

This document moves beyond basic synthesis, focusing on the Structure-Activity Relationship (SAR) logic, physicochemical profiling, and self-validating experimental protocols required to optimize this scaffold for therapeutic utility.

Structural Analysis & Design Logic

The molecule 1-(Piperidin-4-ylmethyl)azepane consists of two distinct basic centers. Understanding the interplay between these domains is critical for homolog design.

The Pharmacophore Breakdown

-

Domain A (Piperidine): A rigid, lipophilic anchor often serving as the primary binding motif (e.g., interacting with Aspartate residues in GPCRs).

-

Domain B (Azepane): A flexible, seven-membered ring. Azepanes possess unique conformational entropy compared to piperidines, often allowing them to occupy hydrophobic pockets that smaller rings cannot fill.

-

The Linker (Methylene): A single carbon spacer (

). This short tether restricts the rotational freedom between the two rings, enforcing a specific distance between the two basic nitrogens.

Homolog Design Strategy (SAR)

To investigate homologs effectively, we employ a Systematic Variation Protocol :

| Variable | Modification | Rationale |

| Ring Size (N1) | Azepane | Tests the steric tolerance of the hydrophobic pocket. Azepane is bulkier and more flexible. |

| Linker Length ( | Methylene ( | Alters the N-N distance and flexibility. Critical for bivalent ligands spanning two receptor subsites. |

| N-Substitution | Secondary amine | Modulates pKa and lipophilicity (LogD). N-Benzyl is a classic |

Synthetic Pathways & Protocols

The most robust route to 1-(Piperidin-4-ylmethyl)azepane and its homologs is Reductive Amination . This method is preferred over alkylation due to fewer side products (e.g., over-alkylation) and milder conditions.

Pathway Visualization

Figure 1: Step-wise reductive amination workflow for the synthesis of the core scaffold.

Detailed Protocol: Reductive Amination

Objective: Synthesis of N-Boc-protected intermediate.

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-piperidine-4-carboxaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).

-

Amine Addition: Add Azepane (1.1 equiv). If using Azepane HCl, add Triethylamine (Et3N, 1.2 equiv) to liberate the free base.

-

Catalysis: Add Glacial Acetic Acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: Monitor by TLC or LC-MS. Formation of the imine is often visible as a shift in UV activity.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

-

Why STAB? It is milder than NaBH4 and selectively reduces the imine in the presence of the aldehyde, preventing side reactions [1].

-

-

Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Protocol: Salt Formation (Dihydrochloride)

-

Deprotection: Dissolve the N-Boc intermediate in 4M HCl in Dioxane. Stir for 2 hours.

-

Isolation: The product often precipitates as the hydrochloride salt. If not, add diethyl ether to induce precipitation.

-

Filtration: Filter the white solid under nitrogen (hygroscopic).

-

Recrystallization: Recrystallize from Ethanol/Ether if high purity (>98%) is required for biological assays.

Physicochemical Profiling (The "homolog" check)

Before biological testing, homologs must be profiled for "CNS Druggability." The azepane ring significantly increases lipophilicity compared to piperidine.

Comparative Properties Table

| Property | Piperidine Homolog | Azepane Core (Target) | Significance |

| Ring Carbons | 5 | 6 | Azepane adds +1 CH2, increasing LogP by ~0.5. |

| Conformational Energy | Chair (Rigid) | Twist-Chair (Flexible) | Azepane can adapt to induced-fit binding sites better than piperidine. |

| pKa (Calc) | ~11.0 | ~11.2 | Both are highly basic; will be protonated at physiological pH (7.4). |

| TPSA (Ų) | 12.03 | 12.03 | Low TPSA suggests good Blood-Brain Barrier (BBB) penetration [2]. |

Experimental Validation: LogD Determination

Do not rely solely on calculated LogP.

-

Method: Shake-flask method using Octanol/Phosphate Buffer (pH 7.4).

-

Protocol: Dissolve compound in buffer. Add octanol. Shake for 1 hour. Analyze phases by HPLC.

-

Target Range: For CNS penetration, an experimental LogD (pH 7.4) between 1.5 and 3.5 is ideal.

Biological Investigation Strategy

The 1-(Piperidin-4-ylmethyl)azepane scaffold is a classic "linker-diamine" motif. The primary targets for investigation should be Sigma Receptors and Histamine H3 .

Signaling Pathway & Assay Logic

Figure 2: Biological screening cascade prioritizing Sigma-1 and H3 receptors.

Critical Assay: Sigma-1 Receptor Binding

-

Why? The basic nitrogen of the piperidine/azepane mimics the electrostatic interaction of endogenous ligands.

-

Reference Standard: Haloperidol or (+)-Pentazocine.

-

Expectation: Azepane homologs often show higher affinity than piperidine analogs due to hydrophobic bulk tolerance in the

binding pocket [3].

Critical Assay: Histamine H3 Antagonism

-

Why? Piperidine-alkyl-azepane motifs are known pharmacophores for H3 antagonists/inverse agonists, useful in treating cognitive disorders [4].

-

Functional Readout: H3 is Gi/o coupled. Look for increase in cAMP (forskolin-induced) if the compound acts as an antagonist/inverse agonist.

Troubleshooting & Stability

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.

-

Solution: Store in a desiccator. Weigh quickly. For precise analytical work, convert a small sample to the free base immediately before use or determine water content via Karl Fischer titration.

-

-

Cyclization: In rare cases, if the linker is short and the secondary amine is unprotected, intramolecular attack can occur.

-

Prevention: Keep the secondary amine protonated (salt form) during storage.

-

References

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. Link

-

Collina, S., et al. (2017).[1] Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents, 27(5), 565-578. Link

-

Lazewska, D., et al. (2017).[1] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[1] Bioorganic & Medicinal Chemistry, 25(20), 5462-5470. Link

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride

Introduction: Rationale for a Targeted In Vitro Screening Approach

1-(Piperidin-4-ylmethyl)azepane dihydrochloride is a novel chemical entity featuring a piperidine ring linked to an azepane moiety. While direct biological data for this specific compound is not extensively documented in publicly available literature[1][2], its structural components are well-represented in medicinal chemistry and are known to interact with a variety of biological targets. The piperidine scaffold is a privileged structure found in numerous clinically approved drugs, demonstrating a wide range of pharmacological activities, including effects on the central nervous system (CNS)[3]. Similarly, azepane derivatives are key components in compounds designed to target G-protein coupled receptors (GPCRs) and other CNS targets[4][5].

Notably, structurally related N-alkyl-4-aminomethylpiperidine scaffolds have demonstrated significant affinity for the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum[6]. Given these structural precedents, a logical first step in characterizing 1-(Piperidin-4-ylmethyl)azepane dihydrochloride is to assess its potential interaction with the sigma-1 receptor and to conduct a broader screening against common GPCR signaling pathways.

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. We will detail protocols for a primary binding assay to determine affinity for the sigma-1 receptor, followed by two key functional cell-based assays to screen for agonist or antagonist activity at Gq- and Gs/Gi-coupled GPCRs. The causality behind experimental choices is explained to ensure a thorough understanding of the process.

Experimental Characterization Workflow

The proposed workflow is designed to first establish direct binding to a high-probability target (Sigma-1 Receptor) and then to functionally screen for broader activity on the most common GPCR signaling pathways.

Caption: Principle of the competitive HTRF cAMP assay.

This protocol is a general guideline for a no-wash, add-and-read HTRF cAMP assay. [7]

-

Cell Handling:

-

Harvest cells expressing the GPCR of interest and resuspend them in stimulation buffer.

-

Dispense 5 µL of the cell suspension into a low-volume 384-well white plate.

-

-

Compound Addition:

-

For Gs-coupled receptors (Agonist mode): Add 5 µL of the test compound at various concentrations.

-

For Gi-coupled receptors (Agonist mode): Add 2.5 µL of the test compound, followed by 2.5 µL of an adenylate cyclase activator like Forskolin (to induce a cAMP signal that can be inhibited).

-

For Antagonist mode: Add 2.5 µL of the test compound, incubate, and then add 2.5 µL of a known agonist.

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes.

-

-

Detection:

-

Add 5 µL of the d2-labeled cAMP solution, followed by 5 µL of the cryptate-labeled antibody solution, prepared in lysis buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Measurement:

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the ratio of the two emission wavelengths and normalize the data.

-

Plot the HTRF ratio against the log concentration of the test compound to determine EC50 or IC50 values.

-

Summary and Next Steps

The protocols outlined in this guide provide a robust starting point for the in vitro characterization of 1-(Piperidin-4-ylmethyl)azepane dihydrochloride. The sigma-1 receptor binding assay will establish its affinity for this high-probability target. The functional calcium and cAMP assays will reveal any broader activity on major GPCR signaling pathways, classifying the compound as a potential agonist or antagonist.

Positive results from these initial screens would warrant further investigation, including:

-

Selectivity Profiling: Testing against a broader panel of receptors (e.g., other sigma receptor subtypes, different GPCRs) to determine selectivity.

-

Mechanism of Action Studies: Further assays to elucidate the specific mode of action (e.g., competitive vs. non-competitive antagonism).

-

In Vitro ADME/Tox: Preliminary assessment of metabolic stability, permeability, and cytotoxicity.

This structured approach ensures a thorough and scientifically rigorous initial evaluation, paving the way for more advanced preclinical development.

References

-

Thomsen, W., Frazer, J., & Unett, D. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. [Link]

-

GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved February 14, 2026, from [Link]

-

Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]

-

Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71(1), 1.34.1-1.34.21. [Link]

-

cAMP/IP-One HTplex cell-based experiment performed on Mithras LB 940 using HTRF® technology. (n.d.). Berthold Technologies. Retrieved February 14, 2026, from [Link]

-

High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. [Link]

-

Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33, 372–384. [Link]

-

GPCR activation is measured using Cisbio's cAMP and IP1 HTRF HTplex cell-based assay. (n.d.). BMG Labtech. Retrieved February 14, 2026, from [Link]

-

How to run a cAMP HTRF assay. (2024, June 11). YouTube. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Principles of the HTRF cAMP Assay. (2025, January 15). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]

-

FLIPR Calcium 4 Assay Kit. (n.d.). Molecular Devices. Retrieved February 14, 2026, from [Link]

-

Palkó, E., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 26(15), 4588. [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 14, 2026, from [Link]

-

Sigma-1 Receptor Assays with Fluorescent Ligands. (2025, September 11). Celtarys Research. [Link]

-

Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025, August 6). Journal of Molecular Structure. [Link]

-

Chong, H. S., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2099-2105. [Link]

-

1-(Piperidin-4-yl)azepane dihydrochloride. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). PMC. [Link]

-

Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (n.d.). Scilit. [Link]

-

Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (n.d.). ResearchGate. [Link]

-

1-(piperidin-4-ylmethyl)azepane. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023, April 4). International Journal of Novel Research and Development. [Link]

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, January 23). ResearchGate. [Link]

Sources

- 1. 1-(Piperidin-4-yl)azepane dihydrochloride | C11H24Cl2N2 | CID 44630994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 1-(piperidin-4-ylmethyl)azepane (C12H24N2) [pubchemlite.lcsb.uni.lu]

- 3. ijnrd.org [ijnrd.org]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. m.youtube.com [m.youtube.com]

Application Note: 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride in Histamine H3 Receptor Binding Studies

Introduction & Scientific Context

The Shift to Non-Imidazole Ligands

The Histamine H3 receptor (H3R) is a presynaptic G-protein coupled receptor (GPCR) that functions as an auto-receptor to inhibit histamine release and as a hetero-receptor to modulate dopamine, acetylcholine, and norepinephrine. Early H3R ligands (e.g., thioperamide) relied on an imidazole core, which suffered from poor blood-brain barrier (BBB) penetration and inhibition of cytochrome P450 enzymes.

1-(Piperidin-4-ylmethyl)azepane dihydrochloride represents a critical structural scaffold in the "non-imidazole" class of H3 antagonists/inverse agonists. This diamine motif—comprising a piperidine core linked to an azepane ring—mimics the basic "tail" required for high-affinity interaction with the conserved aspartate residue (Asp3.32) in the GPCR transmembrane domain, without the metabolic liabilities of the imidazole ring.

Mechanistic Role

This compound functions primarily as a competitive antagonist or inverse agonist . By binding to the orthosteric site, it prevents the coupling of the G

Visual 1: H3R Signaling & Ligand Intervention

The following diagram illustrates the H3R signal transduction pathway and the specific intervention point of the azepane-piperidine ligand.

Figure 1: H3R signaling cascade. The azepane ligand competes with endogenous histamine, preventing Gi/o coupling and relieving the inhibition of neurotransmitter release.

Experimental Protocols

Protocol A: Membrane Preparation (HEK-293/hH3R)

High-quality membrane fractions are the prerequisite for reproducible Ki values. This protocol minimizes receptor degradation.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 2.5 mM MgCl₂, Protease Inhibitor Cocktail (Roche cOmplete™).

-

Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Workflow:

-

Harvest: Detach cells at 80-90% confluency using PBS/EDTA (Avoid Trypsin to preserve receptor integrity).

-

Lysis: Resuspend cell pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s at setting 5).

-

Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.

-

Enrichment: Centrifuge supernatant at 30,000 x g for 45 min at 4°C.

-

Resuspension: Resuspend the resulting membrane pellet in Storage Buffer.

-

Quantification: Determine protein concentration (BCA Assay). Target 1–3 mg/mL.

-

Storage: Aliquot and flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: Competition Radioligand Binding Assay

This assay determines the affinity (Ki) of 1-(Piperidin-4-ylmethyl)azepane by measuring its ability to displace the standard agonist [³H]-N-α-methylhistamine.

Reagents:

-

Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH), Specific Activity ~80 Ci/mmol. Concentration = 2 nM (approx.[3] Kd).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[2][4] Note: Mg²⁺ is critical for stabilizing the receptor-G-protein complex.

-

Non-Specific Binding (NSB) Control: 10 µM Thioperamide or 100 µM Histamine.

-

Test Compound: 1-(Piperidin-4-ylmethyl)azepane dihydrochloride (10⁻¹⁰ M to 10⁻⁵ M).

Step-by-Step Procedure:

-

Plate Preparation: Use 96-well polypropylene plates.

-

Additions (Total Vol 200 µL):

-

50 µL Assay Buffer.

-

50 µL Test Compound (increasing concentrations).

-

50 µL [³H]-NAMH (Final conc. 2 nM).

-

50 µL Membrane Suspension (10–20 µg protein/well).

-

-

Incubation: Shake gently at 25°C for 60 minutes . (Equilibrium is reached faster at RT than 4°C).

-

Termination:

-

Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Critical: PEI reduces the high non-specific binding of lipophilic azepane amines to the glass fibers.

-

Harvest using a cell harvester (e.g., Brandel or PerkinElmer).[5]

-

Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

-

Detection: Dry filters, add liquid scintillant, and count in a Beta Counter.

Visual 2: Binding Assay Workflow

Operational logic for the competition binding assay.

Figure 2: Step-by-step workflow for [³H]-NAMH competition binding.

Data Analysis & Interpretation

Calculation of Ki

Convert the raw CPM (Counts Per Minute) to % Specific Binding. Use non-linear regression (One-site competition model) to determine the IC₅₀.

Calculate the inhibition constant (

- : Concentration of azepane ligand displacing 50% of specific binding.

- : Concentration of radioligand used (2 nM).[3]

- : Dissociation constant of [³H]-NAMH (typically ~0.5 - 1.0 nM for hH3R).

Expected Results Table

Typical affinity profiles for azepane-based H3 ligands compared to standards.

| Compound Class | Representative Ligand | Affinity ( | Mechanism |

| Test Compound | 1-(Piperidin-4-ylmethyl)azepane | 7.0 – 8.5 | Antagonist |

| Imidazole Agonist | (R)-α-methylhistamine | 8.0 – 9.0 | Agonist |

| Imidazole Antagonist | Thioperamide | 7.0 – 8.0 | Inverse Agonist |

| Non-Imidazole Reference | Pitolisant | 8.5 – 9.5 | Inverse Agonist |

Note: The specific affinity of the test compound depends on the exact substitution on the piperidine nitrogen. The dihydrochloride salt form ensures solubility but does not alter the intrinsic affinity of the pharmacophore.

Troubleshooting & Optimization

-

High Non-Specific Binding (NSB):

-

Cause: Azepane moieties are lipophilic and cationic; they stick to glass fibers.

-

Solution: Ensure filters are soaked in 0.3% PEI for at least 1 hour. Add 0.1% BSA to the assay buffer.

-

-

Low Signal-to-Noise Ratio:

-

Cause: Degraded receptor or radioligand.

-

Solution: Always store membranes at -80°C. Do not refreeze. Check [³H]-NAMH purity if >3 months old.

-

-

Incomplete Displacement:

-

Cause: Ligand insolubility.

-

Solution: Dissolve the dihydrochloride salt in water or DMSO (final DMSO < 1%). Ensure the highest concentration is fully soluble.

-

References

-

Lovenberg, T.W., et al. (1999).[1] Cloning and functional expression of the human histamine H3 receptor.[4] Molecular Pharmacology, 55(6), 1101-1107.

-

Lazewska, D., et al. (2017).[6] Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands.[6][7][8] Bioorganic & Medicinal Chemistry, 25(20), 5462-5470.

-

Berlin, M., et al. (2011). Non-imidazole Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry, 54(1), 26-53.

-

Sander, K., et al. (2008). Histamine H3 receptor antagonists: from scaffolds to clinical candidates. British Journal of Pharmacology, 154(6), 1156-1164.

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. resources.revvity.com [resources.revvity.com]

- 5. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

Dosage and administration guidelines for 1-(Piperidin-4-ylmethyl)azepane dihydrochloride in animal studies

[1]

Part 1: Compound Profile & Mechanism[1]

Structural Significance

The molecule comprises a piperidine ring linked via a methylene bridge to an azepane (homopiperidine) ring.[1] This "linked-bicyclic" amine structure is a privileged scaffold in medicinal chemistry, capable of adopting conformations that bind to G-protein coupled receptors (GPCRs).[1]

-

Primary Relevance: It is the des-functionalized core of C5a Receptor Antagonists (e.g., W-54011 derivatives) used in inflammation research.[1]

-

Secondary Relevance: It shares structural homology with Sigma-1 (

) receptor ligands , which modulate calcium signaling and ER stress.[1] -

Physicochemical Properties: As a dihydrochloride salt, the compound is highly polar, hygroscopic, and water-soluble, distinguishing it from the lipophilic free bases of its drug derivatives.[1]

Mechanism of Action (Investigational)

When administered as a standalone fragment, this compound acts as a pharmacological probe .[1]

-

Target Engagement: Likely low-affinity binding to C5aR or

receptors due to the lack of auxiliary hydrophobic binding groups (e.g., aromatic tails).[1] -

Off-Target Risks: Potential blockade of Voltage-Gated Sodium Channels (Nav) or Ganglionic Nicotinic Receptors due to the polyamine-like structure.[1]

Part 2: Formulation & Stability[1]

Solubility Data

The dihydrochloride salt form confers excellent aqueous solubility.[1]

| Solvent System | Solubility (mg/mL) | Stability (25°C) | Recommended Use |

| Sterile Water | > 50 mg/mL | 24 Hours | Stock Solution Preparation |

| 0.9% Saline (PBS) | > 25 mg/mL | 4-6 Hours | IV / IP / SC Administration |

| DMSO | > 100 mg/mL | > 1 Week | High-concentration Stock |

| Corn Oil | < 0.1 mg/mL | N/A | Not Recommended |

Preparation Protocol (Standard 10 mg/kg Dose)

Goal: Prepare 5 mL of dosing solution for rats (250g) at a dose of 10 mg/kg, utilizing a dosing volume of 2 mL/kg.

-

Calculate Concentration:

-

Weighing: Weigh 25.0 mg of 1-(Piperidin-4-ylmethyl)azepane 2HCl.

-

Correction Factor: If the salt is hygroscopic, measure water content (KF) or assume 10% excess weight.

-

-

Dissolution: Add 4.0 mL of 0.9% Sterile Saline . Vortex for 30 seconds until clear.

-

pH Adjustment (Critical):

-

Final Volume: Adjust to final volume of 5.0 mL with saline.

-

Filtration: Pass through a 0.22

m PES syringe filter for sterilization.[1]

Part 3: Dosage Guidelines & Administration

WARNING: As this is a research scaffold, no "standard" therapeutic dose exists.[1] The following are starting guidelines for dose-finding studies.

Recommended Dose Ranges (Rodents)

| Study Type | Route | Starting Dose | Max Dose (Limit) | Frequency |

| Pilot Tolerability | IP / SC | 1 mg/kg | 30 mg/kg | Single Bolus |

| Pharmacokinetics | IV | 1 - 3 mg/kg | 10 mg/kg | Single Bolus |

| Efficacy (Model) | IP / PO | 5 mg/kg | 50 mg/kg | BID (Twice Daily) |

-

Vehicle: 0.9% Saline or PBS (pH 7.4).[1]

-

Oral (PO) Bioavailability: Likely low to moderate due to high polarity (Class III compound). IV or IP is preferred for initial characterization.[1]

Maximum Tolerated Dose (MTD) Protocol

Since the toxicity profile of the scaffold is distinct from its derivatives, an MTD study is mandatory before efficacy testing.[1]

Step-by-Step Up-and-Down Procedure:

-

Cohort A (n=3 mice): Administer 5 mg/kg (IV).

-

Cohort B (n=3 mice): Administer 15 mg/kg (IV).

-

Outcome: If adverse events (seizures, respiratory distress) occur, MTD is defined as 10 mg/kg.[1]

-

-

Cohort C (n=3 mice): Administer 30 mg/kg (IV).

-

Limit: Do not exceed 50 mg/kg for a pure scaffold unless specific low-potency targets are suspected.[1]

-

Part 4: Visualization (Pathways & Workflows)

Structural Relationship & Target Logic

This diagram illustrates the relationship between the 1-(Piperidin-4-ylmethyl)azepane scaffold and its downstream bioactive derivatives (C5a and Sigma ligands).[1]

Caption: Chemical lineage of the azepane-piperidine scaffold showing modification pathways to active C5a and Sigma-1 therapeutics.[1]

Dose-Finding Workflow (Graphviz)[1]

Caption: Step-wise dose escalation protocol (Up-and-Down method) to determine Maximum Tolerated Dose (MTD).[1]

Part 5: References

-

Sumichika, H., et al. (2002).[1] "Identification of a potent and orally active non-peptide C5a receptor antagonist." Journal of Biological Chemistry. (Describes the W-54011 series derived from this scaffold).

-

Collina, S., et al. (2013).[1] "Sigma-1 receptor modulators: a patent review." Expert Opinion on Therapeutic Patents. (Reviews azepane/piperidine scaffolds in Sigma ligands).

-

PubChem Compound Summary. "1-(Piperidin-4-ylmethyl)azepane."[1][2] National Center for Biotechnology Information.[1]

-

FDA Guidance for Industry. (2005). "Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers." (Basis for MTD protocols).

Application Note: Structural Elucidation of 1-(Piperidin-4-ylmethyl)azepane Dihydrochloride via 1H and 13C NMR Spectroscopy

Abstract